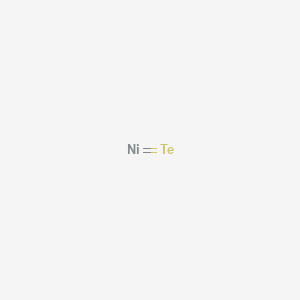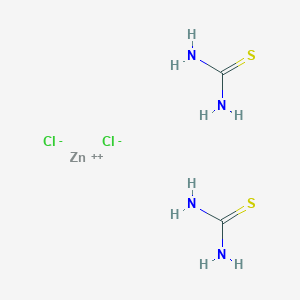
Dichlorobis(thiourea-S)zinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichlorobis(thiourea-S)zinc: is a coordination compound that consists of a zinc ion coordinated to two thiourea molecules through sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis(thiourea-S)zinc typically involves the reaction of zinc chloride with thiourea in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction can be represented as follows:
ZnCl2+2CS(NH2)2→Zn[CS(NH2)2]2Cl2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, concentration, and pH, are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Dichlorobis(thiourea-S)zinc can undergo substitution reactions where the thiourea ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, although the zinc ion typically remains in the +2 oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include other ligands such as ammonia or phosphines. The reactions are usually carried out in aqueous or organic solvents.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products:
Substitution Reactions: Products include new coordination compounds with different ligands.
Oxidation-Reduction Reactions: Products depend on the specific redox reaction but may include changes in the oxidation state of the ligands.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biology and Medicine:
Antimicrobial Activity: Research has shown that Dichlorobis(thiourea-S)zinc exhibits antimicrobial properties, making it a candidate for use in medical applications.
Drug Delivery: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
Corrosion Inhibition: It is used as a corrosion inhibitor in various industrial applications.
Electroplating: The compound is utilized in electroplating processes to improve the quality and durability of metal coatings.
Mécanisme D'action
The mechanism of action of Dichlorobis(thiourea-S)zinc involves its ability to coordinate with various substrates through its zinc ion and thiourea ligands. This coordination can alter the chemical properties of the substrates, leading to catalytic activity or other effects. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or substrate activation in catalytic processes.
Comparaison Avec Des Composés Similaires
Zinc, dichlorobis(thiourea-kappaS)-, (T-3)-: Similar structure but different coordination geometry.
Zinc, dichlorobis(thiourea-kappaS)-, (T-5)-: Similar structure with variations in ligand arrangement.
Uniqueness: Dichlorobis(thiourea-S)zinc is unique due to its specific coordination geometry and the stability of its complexes. This makes it particularly useful in applications where stable coordination compounds are required.
Propriétés
Numéro CAS |
14239-75-9 |
|---|---|
Formule moléculaire |
C2H8Cl2N4S2Zn |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
zinc;thiourea;dichloride |
InChI |
InChI=1S/2CH4N2S.2ClH.Zn/c2*2-1(3)4;;;/h2*(H4,2,3,4);2*1H;/q;;;;+2/p-2 |
Clé InChI |
IYGCWJSYWVMBAQ-UHFFFAOYSA-L |
SMILES |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
SMILES canonique |
C(=S)(N)N.C(=S)(N)N.[Cl-].[Cl-].[Zn+2] |
| 14239-75-9 | |
Synonymes |
dichlorobis(thiourea-S)zinc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


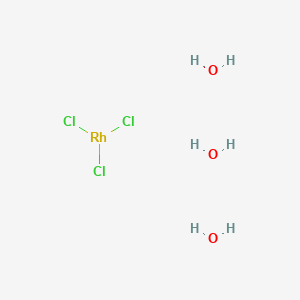
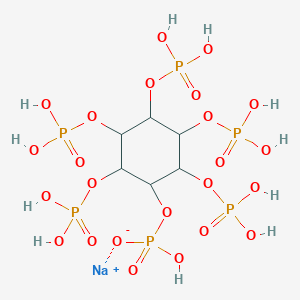
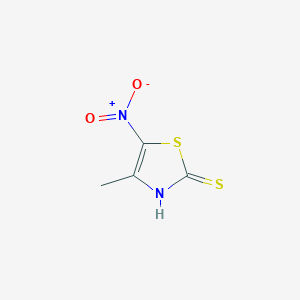
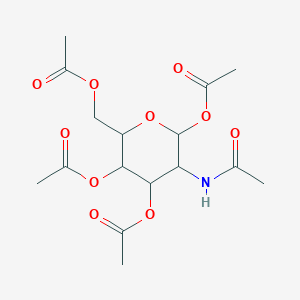


![1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine](/img/structure/B80939.png)
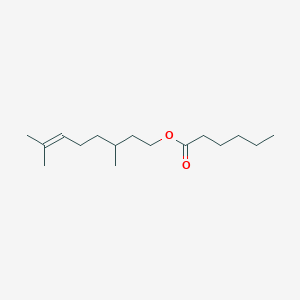
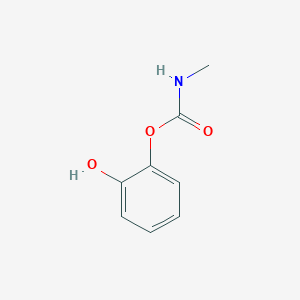
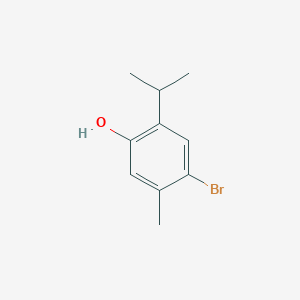
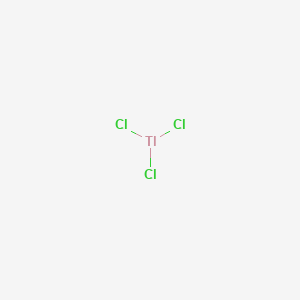
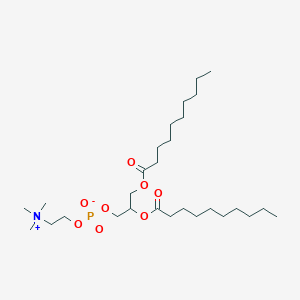
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
